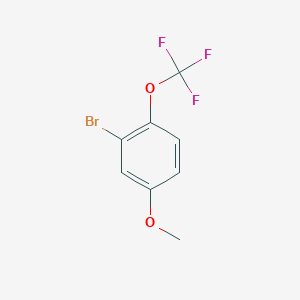

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-methoxy-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWJZKUPSAEIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727205 | |

| Record name | 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049730-91-7 | |

| Record name | 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene is a key building block in medicinal chemistry and materials science, notable for its unique substitution pattern that offers multiple avenues for molecular elaboration. The strategic placement of a bromine atom, a methoxy group, and a trifluoromethoxy group on the benzene ring makes it a valuable intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. The proposed synthesis is a two-step process commencing with the trifluoromethoxylation of a readily available precursor, followed by a regioselective bromination. This document is intended to serve as a practical resource for researchers in drug discovery and chemical development, offering field-proven insights into the synthesis of this and structurally related compounds.

Introduction: The Significance of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene

The trifluoromethoxy (-OCF₃) group is of increasing importance in pharmaceutical design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The presence of a methoxy (-OCH₃) group provides an additional point for modification or can influence the electronic environment of the aromatic ring. The bromine atom serves as a versatile synthetic handle, readily participating in a wide range of cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, allowing for the facile introduction of diverse functionalities.[2] This trifecta of functional groups makes 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene a highly sought-after intermediate in the construction of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and properties for 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene is provided below.

| Property | Value |

| IUPAC Name | 2-bromo-4-methoxy-1-(trifluoromethoxy)benzene |

| CAS Number | 944901-07-9[3] |

| Molecular Formula | C₈H₆BrF₃O₂[4] |

| Molecular Weight | 271.03 g/mol [4] |

| Appearance | Liquid[4] |

| Purity | Typically >98% |

Proposed Synthetic Pathway

The synthesis of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene can be efficiently achieved via a two-step sequence starting from 4-methoxyphenol. The first step involves the introduction of the trifluoromethoxy group, followed by a regioselective bromination of the resulting intermediate.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Step 1: Synthesis of 4-Methoxy-1-(trifluoromethoxy)benzene (Precursor)

The conversion of a phenol to a trifluoromethoxybenzene can be challenging. A common approach involves the use of a trifluoromethyl source under specific conditions. While various methods exist, a representative procedure is outlined below.

Materials:

-

4-Methoxyphenol

-

Trifluoromethyl bromide (CF₃Br) or a similar trifluoromethylating agent

-

Cesium fluoride (CsF) or another suitable fluoride source

-

Anhydrous polar aprotic solvent (e.g., DMF, NMP)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-methoxyphenol (1.0 eq.) and the anhydrous solvent.

-

Add cesium fluoride (2.0-3.0 eq.) to the mixture.

-

Cool the reaction mixture to the appropriate temperature (typically 0 °C to room temperature).

-

Slowly bubble trifluoromethyl bromide gas through the solution or add the trifluoromethylating agent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-methoxy-1-(trifluoromethoxy)benzene.

Step 2: Synthesis of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene

This step involves the regioselective electrophilic bromination of the precursor. The methoxy group is a strong ortho-, para-director, while the trifluoromethoxy group is a deactivating meta-director. The directing effects of the methoxy group dominate, leading to bromination at the positions ortho to it.

Materials:

-

4-Methoxy-1-(trifluoromethoxy)benzene (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.05 eq.)

-

Acetonitrile (or another suitable solvent like dichloromethane)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-methoxy-1-(trifluoromethoxy)benzene in acetonitrile.

-

Add N-Bromosuccinimide in one portion to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS until the starting material is consumed.[5]

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene.

Experimental Workflow and Purification

The overall workflow from reaction to purification is a critical aspect of achieving high purity of the final compound.

Caption: General experimental workflow for the synthesis and purification.

Safety Considerations

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

-

Solvents: Acetonitrile and dichloromethane are flammable and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Trifluoromethylating agents: These can be toxic and should be handled with extreme care in a fume hood.

-

General Precautions: Always wear appropriate PPE. It is advisable to consult the Safety Data Sheets (SDS) for all reagents before use.

Applications in Drug Discovery

The structural motifs present in 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene are found in various biologically active molecules. The trifluoromethoxy group, in particular, is often incorporated to improve the pharmacokinetic properties of drug candidates. The bromo-substituent allows this intermediate to be a versatile platform for generating libraries of compounds for high-throughput screening, accelerating the discovery of new lead compounds in pharmaceutical research.

Conclusion

This technical guide outlines a reliable and logical synthetic route for the preparation of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene. By detailing the strategic considerations behind the two-step synthesis and providing clear, actionable protocols, this document serves as a valuable resource for chemists in both academic and industrial settings. The methodologies described are grounded in established principles of organic chemistry and offer a solid foundation for the synthesis of this and other complex fluorinated aromatic compounds.

References

-

PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Aaron-chem. (n.d.). 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-4-methoxy-1-(trifluoromethyl)benzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Sourcing High-Quality 2-Bromo-4-nitro(trifluoromethoxy)benzene: A Guide for Researchers. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Reactivity and Applications of Benzene, 1-bromo-2-methyl-4-(trifluoromethoxy)-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

PubChemLite. (n.d.). 2-bromo-4-methoxy-1-(trifluoromethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-methyl-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Sourcing High-Quality 2-Bromo-4-nitro(trifluoromethoxy)benzene: A Guide for Researchers. Retrieved from [Link]

Sources

- 1. 1-溴-4-(三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene () for sale [vulcanchem.com]

- 3. 944901-07-9|2-Bromo-4-methoxy-1-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 4. 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene CAS number

An In-depth Technical Guide to 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene

Introduction

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern—featuring a reactive bromine atom, an electron-donating methoxy group, and an electron-withdrawing trifluoromethoxy group—provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic placement of these functional groups allows for selective transformations, making it an invaluable intermediate for creating novel therapeutic agents and advanced materials.[1][2] The trifluoromethoxy group, in particular, is of high interest in medicinal chemistry for its ability to enhance metabolic stability, improve bioavailability, and modulate the pharmacokinetic profiles of drug candidates.[3]

PART 1: Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. The key identifiers and properties of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 1049730-91-7 | [4][5] |

| Molecular Formula | C₈H₆BrF₃O₂ | [5] |

| Molecular Weight | 271.033 g/mol | [5] |

| IUPAC Name | 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene | [4] |

| InChI Key | MWWJZKUPSAEIOT-UHFFFAOYSA-N | [5] |

| Appearance | Liquid | [5] |

| Purity | Typically ≥98% | [5] |

PART 2: Synthesis, Reactivity, and Mechanistic Insights

The synthetic utility and chemical behavior of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene are dictated by the interplay of its three key functional groups.

Plausible Synthetic Pathway: Electrophilic Bromination

A logical and common strategy for synthesizing substituted bromoarenes is through electrophilic aromatic substitution. The synthesis of the target compound would likely proceed via the selective bromination of a suitable precursor, 3-methoxy-1-(trifluoromethoxy)benzene.

Causality of Experimental Design: The regiochemical outcome of the bromination is controlled by the directing effects of the existing substituents.

-

Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group.

-

Trifluoromethoxy Group (-OCF₃): A moderately deactivating, meta-directing group.

Both groups direct the incoming electrophile (Br⁺) to the same positions (C2 and C6 relative to the -OCF₃ group). Due to steric hindrance from the adjacent -OCF₃ group, bromination is heavily favored at the C2 position, leading to the desired product with high selectivity.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative procedure based on established methods for brominating substituted phenols and benzenes.[6]

-

Dissolution: Dissolve 1.0 equivalent of the precursor, 3-methoxy-1-(trifluoromethoxy)benzene, in a suitable inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.

-

Reagent Addition: Slowly add 1.05 equivalents of a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of elemental bromine (Br₂), dropwise over 15-30 minutes. The use of NBS is often preferred as it is a solid and easier to handle than liquid bromine.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the pure 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene.

Caption: General application workflow in palladium-catalyzed cross-coupling reactions.

Significance in Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group is considered a "super-methoxy" group. It is a bioisostere of methoxy but with significantly different electronic properties. Its inclusion in drug candidates can:

-

Increase Lipophilicity: Enhancing membrane permeability and oral absorption. [3]* Block Metabolic Oxidation: The O-CF₃ bond is highly stable, preventing metabolic degradation at that site, which can prolong a drug's half-life. [2][3]* Modulate Acidity/Basicity: The strong electron-withdrawing nature can alter the pKa of nearby functional groups, affecting receptor binding affinity.

PART 4: Spectroscopic Characterization

While a dedicated spectrum for this specific compound is not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds. [7][8]This serves as a guideline for researchers confirming its identity after synthesis.

| Spectroscopy | Expected Features |

| ¹H NMR | Three distinct aromatic proton signals in the δ 6.8-7.5 ppm range. A singlet for the methoxy (-OCH₃) protons around δ 3.8-4.0 ppm. |

| ¹³C NMR | Signals for eight distinct carbon atoms. The carbon bearing the bromine atom would appear around δ 110-120 ppm. The methoxy carbon would be near δ 55-60 ppm. The CF₃ carbon would appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet for the -OCF₃ group. |

| FT-IR (cm⁻¹) | Strong C-F stretching bands (1100-1300 cm⁻¹). C-O stretching for the ether linkages (1000-1300 cm⁻¹). C-Br stretching (500-600 cm⁻¹). Aromatic C=C stretching (1450-1600 cm⁻¹). |

PART 5: Safety and Handling

As a halogenated organic compound, 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene requires careful handling in a laboratory setting. The following information is synthesized from safety data sheets of structurally related chemicals. [9][10][11][12]

-

GHS Hazard Classification: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [12]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. [11]All handling should be performed in a well-ventilated fume hood. [9]* First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. [10] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [10] * Inhalation: Move person to fresh air and keep comfortable for breathing. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [10]

-

Conclusion

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene is a valuable and highly versatile chemical intermediate. Its well-defined structure provides multiple reactive sites that can be selectively addressed through established synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. For professionals in drug discovery and materials science, this compound offers a reliable scaffold for introducing the desirable trifluoromethoxy group, enabling the synthesis of novel entities with enhanced properties. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in advancing chemical innovation.

References

-

2a biotech. 2-BROMO-4-METHOXY-1-(TRIFLUOROMETHOXY)BENZENE | 1049730-91-7. Available from: [Link]

-

PubChemLite. 2-bromo-4-methoxy-1-(trifluoromethyl)benzene. Available from: [Link]

-

Beilstein Journals. Supplementary Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Available from: [Link]

-

MySkinRecipes. 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene. Available from: [Link]

-

PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. Available from: [Link]

-

PubChem. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Multifaceted Applications of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in Modern Chemistry. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Reactivity and Applications of Benzene, 1-bromo-2-methyl-4-(trifluoromethoxy)-. Available from: [Link]

-

National Institutes of Health. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]

- 6. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular architecture of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of multiple, electronically distinct substituents—a halogen, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethoxy group—creates a unique and illustrative NMR profile. This document will serve as a technical resource for researchers and professionals, detailing the predicted spectral data, the rationale behind the chemical shift assignments, and the expected coupling patterns.

Molecular Structure and Substituent Effects

The molecular structure of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene forms the basis for interpreting its NMR spectra. The strategic placement of the bromo, methoxy, and trifluoromethoxy groups on the benzene ring dictates the electronic environment of each proton and carbon nucleus, thereby influencing their resonance frequencies.

Caption: Molecular structure of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene with atom numbering.

The interplay of the following substituent effects is critical for spectral prediction:

-

-OCH₃ (Methoxy group): This is a strong electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The net result is increased electron density at the ortho and para positions.

-

-Br (Bromo group): Halogens are deactivating groups, exhibiting a strong electron-withdrawing inductive effect (-I effect) and a weaker electron-donating resonance effect (+R effect).

-

-OCF₃ (Trifluoromethoxy group): This is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms (-I effect), and it also exhibits a weak deactivating resonance effect.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene is expected to display three distinct signals corresponding to the three protons on the benzene ring. The predicted chemical shifts and coupling constants are based on the analysis of similar substituted benzene derivatives.[1]

Table 1: Predicted ¹H NMR Data for 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 7.35 - 7.45 | d | ³J(H6-H5) = 8.5 - 9.0 |

| H-5 | 6.95 - 7.05 | dd | ³J(H5-H6) = 8.5 - 9.0, ⁴J(H5-H3) = 2.5 - 3.0 |

| H-3 | 6.85 - 6.95 | d | ⁴J(H3-H5) = 2.5 - 3.0 |

| -OCH₃ | 3.80 - 3.90 | s | - |

Rationale for ¹H NMR Assignments

-

H-6: This proton is ortho to the strongly electron-withdrawing trifluoromethoxy group and meta to the electron-donating methoxy group. The deshielding effect of the -OCF₃ group is expected to shift this proton the furthest downfield. It will appear as a doublet due to coupling with H-5.

-

H-5: Positioned ortho to the electron-donating methoxy group and meta to both the bromo and trifluoromethoxy groups, H-5 will experience a net shielding effect compared to H-6. It will appear as a doublet of doublets due to a large ortho coupling with H-6 and a smaller meta coupling with H-3. The typical range for ortho coupling in benzene rings is 6-10 Hz, while meta coupling is generally 2-4 Hz.[2]

-

H-3: This proton is ortho to the bromo group and the methoxy group. The competing effects of these two groups are expected to result in the most upfield chemical shift among the aromatic protons. It will appear as a doublet due to the smaller meta coupling with H-5.

-

-OCH₃: The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet in the typical region for methoxy groups on an aromatic ring.

Caption: Predicted ¹H-¹H coupling interactions in the aromatic ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals: six for the aromatic carbons and one each for the methoxy and trifluoromethoxy carbons.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 148 - 152 |

| C-2 | 115 - 120 |

| C-3 | 118 - 122 |

| C-4 | 155 - 160 |

| C-5 | 110 - 115 |

| C-6 | 125 - 130 |

| -OCH₃ | 55 - 57 |

| -OCF₃ | 120 - 125 (q, ¹J(C-F) ≈ 255-260 Hz) |

Rationale for ¹³C NMR Assignments

-

C-4: This carbon is directly attached to the electron-donating methoxy group and is expected to be the most deshielded aromatic carbon, appearing furthest downfield.

-

C-1: The carbon bearing the trifluoromethoxy group will also be significantly deshielded and will likely appear as the second most downfield aromatic signal.

-

C-6: This carbon is ortho to the strongly electron-withdrawing -OCF₃ group and will be deshielded.

-

C-3: This carbon is situated between the bromo and methoxy groups.

-

C-2: The carbon attached to the bromine atom will experience a moderate downfield shift due to the electronegativity of bromine.

-

C-5: This carbon is ortho to the electron-donating methoxy group and is expected to be the most shielded aromatic carbon, appearing at the most upfield position in the aromatic region.

-

-OCH₃: The methoxy carbon will resonate in its characteristic region around 55-57 ppm.

-

-OCF₃: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹J(C-F)). The chemical shift of this carbon is also influenced by the strong electronegativity of the fluorine atoms.

Experimental Protocol Considerations

To acquire high-quality ¹H and ¹³C NMR spectra for 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene, the following experimental parameters are recommended:

Sample Preparation

-

Weigh approximately 5-10 mg of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice as it is a common solvent for many organic compounds.[3]

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region of the ¹H spectrum.

-

¹H NMR:

-

A standard single-pulse experiment should be sufficient.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

-

¹³C NMR:

-

A proton-decoupled experiment (e.g., zgpg30) should be used to obtain singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

Caption: Recommended workflow for NMR sample preparation and data acquisition.

Conclusion

This in-depth technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene. By understanding the fundamental principles of substituent effects on chemical shifts and coupling constants, researchers can confidently predict and analyze the NMR spectra of complex aromatic molecules. The data and interpretations presented herein serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, aiding in the structural verification and characterization of this and similar compounds.

References

-

2a biotech. 2-BROMO-4-METHOXY-1-(TRIFLUOROMETHOXY)BENZENE | 1049730-91-7. Available at: [Link]

-

Beilstein Journals. Supplementary Information for: Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Available at: [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

Quora. How to determine the substitution pattern of a benzene from an HNMR spectrum. Available at: [Link]

-

Organic Chemistry at CU Boulder. Aromatics. Available at: [Link]

-

YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Available at: [Link]

-

MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Available at: [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

PubChem. 2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3. Available at: [Link]

-

PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O. Available at: [Link]

-

ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene

Introduction: Unveiling the Molecular Blueprint

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel and intermediate compounds is paramount. 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene, with its unique assembly of a brominated aromatic ring, a methoxy group, and a trifluoromethyl moiety, presents a distinct analytical challenge. Its chemical properties are heavily influenced by the interplay of these functional groups, making mass spectrometry an indispensable tool for its characterization. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, moving beyond procedural steps to explain the underlying scientific principles that govern its behavior in the mass spectrometer. We will delve into predictive fragmentation pathways, backed by established principles of ion chemistry, and present field-proven protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties and Expected Ionization Behavior

Before delving into the analytical methodologies, it is crucial to understand the inherent properties of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene.

| Property | Value | Source |

| Molecular Formula | C8H6BrF3O | PubChem[1][2] |

| Monoisotopic Mass | 253.95541 Da | PubChem[1][2] |

| Structure | A benzene ring substituted with bromo, methoxy, and trifluoromethyl groups. | PubChem[1][2] |

Given its structure, the compound is a semi-volatile, relatively nonpolar small molecule. This profile makes it an excellent candidate for Electron Ionization (EI) , a hard ionization technique that provides rich structural information through extensive fragmentation. For analyses requiring softer ionization, particularly when coupled with liquid chromatography, Electrospray Ionization (ESI) can be employed, although its efficiency may be lower for nonpolar compounds.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): A Detailed Protocol

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene. The high energy of electron ionization (typically 70 eV) ensures reproducible fragmentation patterns, which are crucial for structural confirmation and library matching.[5][6]

Experimental Workflow: GC-MS

Caption: Workflow for GC-MS analysis.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 10 µg/mL.[7]

-

GC System:

-

Injector: Set to 250°C with a splitless injection of 1 µL for optimal sensitivity.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is recommended.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

MS System:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Predicted EI Mass Spectrum and Fragmentation Pathways

The EI mass spectrum of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is expected to be rich with structurally significant fragments. The presence of bromine, with its two major isotopes (79Br and 81Br in a roughly 1:1 ratio), will result in a characteristic M+2 isotopic pattern for all bromine-containing fragments.[8][9]

Molecular Ion and Isotopic Pattern

The molecular ion peak (M+•) will appear as a doublet at m/z 254 and 256, corresponding to the presence of 79Br and 81Br, respectively. The relative abundance of these two peaks should be nearly equal.

Key Fragmentation Pathways

The fragmentation of the molecular ion will be driven by the relative stabilities of the resulting cations and neutral losses. The primary fragmentation events are predicted to be:

-

Loss of a Methyl Radical (•CH3): Cleavage of the O-CH3 bond is a common fragmentation pathway for anisoles.[10][11][12][13][14] This will result in a prominent fragment ion at m/z 239/241.

-

Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and can undergo homolytic cleavage to yield a fragment at m/z 175.

-

Loss of a Trifluoromethyl Radical (•CF3): The C-CF3 bond can also cleave, leading to a fragment at m/z 185/187.

-

Loss of Formaldehyde (CH2O): Following the initial loss of a methyl radical, the resulting ion can rearrange and lose formaldehyde (30 Da), a characteristic fragmentation of the methoxy group on a benzene ring. This would produce a fragment at m/z 209/211.

-

Loss of Carbon Monoxide (CO): Aromatic ethers can also lose CO (28 Da) after the initial loss of a methyl group, leading to a fragment at m/z 211/213.

Visualization of Fragmentation Pathways

Caption: Predicted EI fragmentation pathways.

Predicted Mass Spectrum Data

| m/z (79Br/81Br) | Proposed Fragment Ion | Neutral Loss | Notes |

| 254/256 | [C8H6BrF3O]+• | - | Molecular Ion |

| 239/241 | [C7H3BrF3O]+ | •CH3 | Loss of methyl radical |

| 185/187 | [C7H6BrO]+ | •CF3 | Loss of trifluoromethyl radical |

| 175 | [C8H6F3O]+ | •Br | Loss of bromine radical |

| 209/211 | [C6H3BrF3]+ | •CH3, CH2O | Loss of methyl then formaldehyde |

| 211/213 | [C6H3BrF3]+• | •CH3, CO | Loss of methyl then carbon monoxide |

| 77 | [C6H5]+ | C2HBrF3O | Phenyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): A Complementary Approach

While GC-MS is ideal, LC-MS can be a valuable tool, especially for analyzing complex mixtures or when derivatization is not desirable. ESI is a soft ionization technique, meaning it typically results in less fragmentation and a more prominent protonated molecule, [M+H]+.[15][16]

Experimental Workflow: LC-MS

Caption: Workflow for LC-MS analysis.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (with 0.1% formic acid to promote protonation) to a concentration of 1-10 µg/mL.

-

LC System:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

MS System:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325°C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Mass Range: Scan from m/z 100 to 500.

-

Expected ESI Mass Spectrum

In positive ion mode ESI, the primary ion observed will be the protonated molecule, [M+H]+, at m/z 255/257. In-source fragmentation can be induced by increasing the fragmentor voltage, which may lead to the loss of the trifluoromethyl group to produce a fragment at m/z 186/188. For more detailed structural information, tandem mass spectrometry (MS/MS) would be necessary.

Conclusion: A Synergistic Approach to Structural Confirmation

The mass spectrometric analysis of 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene is most comprehensively achieved through a synergistic use of GC-MS and LC-MS. GC-MS with electron ionization provides a wealth of structural information through its detailed and reproducible fragmentation patterns, which are invaluable for initial identification. LC-MS with electrospray ionization offers a complementary, softer ionization method that confirms the molecular weight and is amenable to high-throughput screening from complex matrices. By understanding the fundamental principles of ionization and fragmentation as they apply to the specific functional groups of this molecule, researchers and drug development professionals can confidently and accurately characterize this and other related compounds, ensuring the integrity and progression of their scientific endeavors.

References

-

PubChem. (n.d.). 2-bromo-4-methoxy-1-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Harynuk, J. J. (2013). MALDI or ESI which is suitable for small molecules? ResearchGate. Retrieved from [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

NIST. (n.d.). Benzene, bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Anisole. NIST Chemistry WebBook. Retrieved from [Link]

-

van der Hooft, J. J. J., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 927-940. Retrieved from [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]

-

Mass Spectrometry analysis of Small molecules. (2013). SlideShare. Retrieved from [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-bromo-4-methoxy-1-(trifluoromethyl)benzene (C8H6BrF3O) [pubchemlite.lcsb.uni.lu]

- 2. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uab.edu [uab.edu]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Benzene, bromo- [webbook.nist.gov]

- 9. Benzene, bromo- [webbook.nist.gov]

- 10. Anisole [webbook.nist.gov]

- 11. Anisole [webbook.nist.gov]

- 12. Anisole [webbook.nist.gov]

- 13. Anisole [webbook.nist.gov]

- 14. Anisole [webbook.nist.gov]

- 15. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy group (–OCF₃) has garnered significant attention for its unique electronic properties and metabolic stability, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] This guide provides an in-depth technical overview of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene , a key building block that offers a versatile platform for the synthesis of complex molecular architectures.

Physicochemical Properties and Commercial Availability

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene (CAS No. 1049730-91-7) is a substituted aromatic compound with a molecular formula of C₈H₆BrF₃O₂ and a molecular weight of approximately 271.03 g/mol .[4] The presence of both a methoxy (–OCH₃) and a trifluoromethoxy (–OCF₃) group on the phenyl ring, along with a bromine atom, imparts a unique combination of electronic and steric properties that make it a valuable intermediate in organic synthesis.[5]

The trifluoromethoxy group is highly lipophilic and acts as a strong electron-withdrawing group, which can enhance metabolic stability and cell membrane permeability of drug candidates.[1][3] The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities.[6]

A number of commercial suppliers offer 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene, with varying purities and quantities to suit a range of research and development needs. Below is a comparative table of representative suppliers:

| Supplier | CAS Number | Purity | Available Quantities |

| 2a biotech | 1049730-91-7 | 96%+ | Inquiry for details |

| BLDpharm | 944901-07-9 | Inquire | Inquire |

| ChemScene | 944901-07-9 | >98% | 10g |

| CymitQuimica | 1049730-91-7 | 98% | 1g, 5g, 10g, 25g |

| Fluorochem | 1049730-91-7 | 98% | 1g, 5g, 10g, 25g |

Synthetic Utility: A Gateway to Novel Compounds

The synthetic utility of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene primarily lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The bromine atom provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[6] Two of the most powerful and widely employed cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[7][8] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[9]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[9]

Materials:

-

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[10][11] This transformation has become an indispensable tool in medicinal chemistry for the preparation of arylamines, which are prevalent in a wide range of pharmaceuticals.[12][13][14]

Experimental Protocol: A Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene with a primary or secondary amine. The choice of ligand and base is crucial for achieving high yields and should be optimized for each specific amine.[12]

Materials:

-

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 1.5 equiv)

-

Anhydrous and degassed solvent (e.g., toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.

-

Seal the tube and evacuate and backfill with an inert gas three times.

-

Add the anhydrous solvent, followed by 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene and the amine via syringe.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Application in Drug Discovery: A Conceptual Pathway

The trifluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability and lipophilicity, which can lead to improved oral bioavailability and a longer duration of action.[1][3] Molecules synthesized from 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene can be designed to interact with a variety of biological targets, such as enzymes and receptors, that are implicated in disease pathways.

The following diagram illustrates a conceptual workflow for the application of this building block in a drug discovery program targeting a hypothetical kinase involved in a cancer signaling pathway.

Caption: Conceptual workflow from building block to drug candidate.

Conclusion

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of functional groups provides a powerful platform for the construction of novel compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of its reactivity in key cross-coupling reactions, coupled with a strategic approach to molecular design, will continue to drive innovation in these fields.

References

-

2-BROMO-4-METHYL-1-(TRIFLUOROMETHOXY)BENZENE [Q00671] - ChemUniverse. (n.d.). Retrieved from [Link]

-

Products - 2a biotech. (n.d.). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 3009. [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (n.d.). Retrieved from [Link]

-

Besset, T., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Accounts of chemical research, 48(11), 2891-2901. [Link]

-

2-Bromo-1-fluoro-4-methoxybenzene | C7H6BrFO | CID 17750869 - PubChem. (n.d.). Retrieved from [Link]

-

2-Bromo-4-fluoro-1-((4-methoxybenzyl)oxy)benzene - AOBChem USA. (n.d.). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (n.d.). Retrieved from [Link]

-

Jeschke, P. (2010). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 6, 10. [Link]

-

Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. (n.d.). Retrieved from [Link]

-

4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem. (n.d.). Retrieved from [Link]

-

The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

2-bromo-4-methoxy-1-(trifluoromethyl)benzene - PubChemLite. (n.d.). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. (n.d.). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | C8H6BrF3O | CID 2775560 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - 2-bromo-4-methoxy-1-(trifluoromethyl)benzene (C8H6BrF3O) [pubchemlite.lcsb.uni.lu]

- 6. nbinno.com [nbinno.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Literature review on trifluoromethoxy-substituted benzene derivatives

An In-Depth Technical Guide to Trifluoromethoxy-Substituted Benzene Derivatives: Synthesis, Properties, and Applications

Abstract

The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent in the design of advanced functional molecules, particularly within the pharmaceutical and agrochemical sectors. Its distinct combination of high lipophilicity, strong electron-withdrawing character, and exceptional metabolic stability makes it a "privileged" moiety for modulating molecular properties.[1][2] This technical guide provides a comprehensive overview for researchers and drug development professionals on the core aspects of trifluoromethoxy-substituted benzene derivatives. We will delve into the fundamental physicochemical properties conferred by the -OCF₃ group, detail the primary synthetic methodologies for its introduction onto an aromatic ring, and explore its strategic application in modern drug discovery and materials science, supported by field-proven examples and detailed protocols.

The Trifluoromethoxy Group: A Privileged Moiety

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] Among fluorinated functionalities, the trifluoromethoxy (-OCF₃) group is increasingly recognized for its profound impact on a molecule's biological and physical characteristics.[2] Unlike its simpler analogue, the methoxy group (-OCH₃), which is electron-donating and metabolically labile, the -OCF₃ group is strongly electron-withdrawing and remarkably stable to metabolic degradation.[1] This stability, combined with its significant lipophilicity, makes it an attractive feature for developing compounds with extended biological half-lives and enhanced membrane permeability.[3][4]

Unique Physicochemical Properties

The utility of the trifluoromethoxy group stems from a unique confluence of electronic and steric properties that distinguish it from other common substituents.

-

Electronic Effects : The -OCF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This significantly alters the electron density of the attached benzene ring, impacting its reactivity and the pKa of nearby functional groups.[1] It is often considered a "super-halogen" or "pseudo-halogen" for its electronic resemblance to chlorine or fluorine.[2]

-

Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch hydrophobicity parameter (π) of +1.04.[4] This high lipophilicity can enhance a molecule's ability to cross biological membranes, improving absorption, distribution, and bioavailability.[1][3]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This is a critical advantage in drug design, as it can prevent the formation of toxic metabolites and increase the in vivo half-life of a drug candidate.

-

Conformational Influence : While not sterically bulky, the -OCF₃ group can influence the preferred conformation of molecules, which can be crucial for optimizing binding affinity to biological targets.

Table 1: Comparison of Physicochemical Properties of Common Aromatic Substituents

| Substituent | Hansch π Value | Hammett Constant (σp) | Metabolic Stability |

| -OCF₃ | +1.04 | +0.35 | Very High |

| -CF₃ | +0.88 | +0.54 | Very High |

| -Cl | +0.71 | +0.23 | Moderate |

| -CH₃ | +0.56 | -0.17 | Low (Benzylic Oxidation) |

| -OCH₃ | -0.02 | -0.27 | Low (O-dealkylation) |

| -F | +0.14 | +0.06 | High |

Synthetic Methodologies for Trifluoromethoxylation of Arenes

The introduction of the -OCF₃ group onto a benzene ring is challenging because the trifluoromethoxide anion is highly unstable.[4] However, significant progress has led to the development of several reliable synthetic strategies.

Diagram 1: General Workflow for Selecting a Trifluoromethoxylation Strategy

Sources

A Technical Guide to the Safe Handling and Application of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene

Foreword: This document provides a comprehensive technical guide on the safety, handling, and core chemical principles of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene (CAS No. 1049730-91-7). As a specialized benzene derivative, its unique substitution pattern—featuring a bromine atom, a methoxy group, and a trifluoromethoxy group—renders it a valuable intermediate in medicinal chemistry and materials science.[1] The presence of these functional groups dictates its reactivity and, critically, its safety profile.

It is important to note that while this compound is available for research purposes, comprehensive, peer-reviewed safety and toxicology data specific to this exact CAS number is not widely published.[2] Therefore, this guide is built upon established chemical safety principles and a conservative assessment derived from the known hazards of structurally analogous compounds. Researchers must treat this substance with the caution afforded to new chemical entities, assuming it possesses the hazards of its constituent functional parts until proven otherwise.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's physical properties is fundamental to its safe handling and application in experimental design. The properties of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene are determined by its aromatic core and the interplay of its electron-donating (methoxy) and electron-withdrawing (bromo, trifluoromethoxy) substituents.

| Property | Data | Source(s) |

| IUPAC Name | 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene | [1] |

| CAS Number | 1049730-91-7 | [2] |

| Molecular Formula | C₈H₆BrF₃O₂ | [1] |

| Molecular Weight | 287.03 g/mol | [1] |

| Appearance | Assumed to be a liquid or low-melting solid | - |

| Boiling Point | Not specified; likely >150 °C (est.) | - |

| InChIKey | Not available in provided search results | - |

Note: Physical properties such as boiling point and appearance are estimated based on similar structures, as specific experimental data was not available in the provided search results.

Section 2: Hazard Identification and GHS Classification (Inferred)

Lacking a specific Safety Data Sheet (SDS), a hazard profile has been inferred from close structural analogs. The primary analogs used for this assessment are 1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) and 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene (CAS 1514-11-0). This conservative approach ensures a high margin of safety.

| GHS Classification Element | Inferred Hazard | Source(s) for Analogs |

| Pictogram(s) |   | [3][4] |

| Signal Word | Warning | [3][4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H227: Combustible liquid. | [3][4][5] |

| Precautionary Statements | P261: Avoid breathing mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [4][5] |

Causality of Hazards:

-

Irritation: Halogenated aromatic compounds are frequently irritants. The benzene ring can interact with tissues, and the trifluoromethoxy group can influence the compound's lipophilicity and permeability, leading to irritation of the skin, eyes, and respiratory tract upon contact or inhalation.[3][6]

-

Combustibility: Many organic liquids with similar molecular weights are combustible, meaning they can ignite but require an ignition source and are not as easily ignited as flammable liquids.[4][5]

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is non-negotiable. The following procedures are designed to minimize exposure and ensure chemical stability.

Engineering Controls

The primary engineering control for handling this chemical is a certified chemical fume hood.[7] This is essential to prevent the inhalation of vapors or aerosols, which are presumed to cause respiratory irritation.[5][7] The work area should be well-ventilated, and an eyewash station and safety shower must be immediately accessible.[5][8]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory. The selection of specific PPE should be guided by a risk assessment of the planned experimental procedure.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. If there is a splash hazard, a face shield must be worn in addition to goggles.[7][9]

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7]

-

Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: Under normal use within a fume hood, no respiratory protection is typically needed.[5] However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

-

Ignition Sources: Store away from heat, sparks, and open flames.[4]

Caption: Logical relationship for safe chemical storage.

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][8]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]

Spill Response

For a small laboratory spill, follow this workflow:

Sources

- 1. 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene | 200956-14-5 | Benchchem [benchchem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Reactivity of the bromine atom in 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the bromine atom of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene. This molecule serves as a valuable and increasingly utilized building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic positioning of a methoxy (-OCH3), a trifluoromethoxy (-OCF3), and a bromo (-Br) group imparts a unique electronic and steric profile to the aromatic ring, dictating the regioselectivity and efficiency of its transformations. This document delves into the principal reaction pathways for the functionalization of the C-Br bond, including transition metal-catalyzed cross-coupling reactions, lithium-halogen exchange for the generation of organometallic intermediates, and an analysis of the potential for nucleophilic aromatic substitution. Each section is grounded in mechanistic principles, supported by field-proven protocols, and designed to provide researchers, scientists, and drug development professionals with the authoritative insights required for successful synthetic application.

Molecular Architecture and Electronic Profile

The reactivity of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene is fundamentally governed by the electronic interplay of its substituents. A clear understanding of these effects is critical for predicting reaction outcomes and selecting optimal conditions.

-

Trifluoromethoxy Group (-OCF3): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a powerful -I effect). It is considered a deactivating group in electrophilic aromatic substitution. Its presence increases the electrophilicity of the C-Br bond, making it more susceptible to oxidative addition in catalytic cycles.[2][3]

-

Methoxy Group (-OCH3): The methoxy group exhibits a dual electronic nature. It is electron-donating through resonance (+M effect) by delocalizing a lone pair of electrons into the aromatic ring. However, it is also weakly electron-withdrawing via induction (-I effect). Overall, it is an activating, ortho-, para-directing group.

-

Bromo Group (-Br): Like other halogens, bromine is electron-withdrawing via induction (-I effect) but weakly deactivating and ortho-, para-directing due to resonance (+M effect). Critically, the C-Br bond is the primary site for the transformations discussed herein, serving as a versatile synthetic handle.

Table 1: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Ring | Directing Effect |

| -OCF₃ | 1 | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |

| -Br | 2 | Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |

| -OCH₃ | 4 | Weakly Withdrawing (-I) | Strongly Donating (+M) | Activating | Ortho, Para |

The cumulative effect is a nuanced electronic landscape. The strong pull of the -OCF₃ group, para to the electron-donating -OCH₃ group, creates a polarized ring. The bromine atom at the 2-position is ortho to both the strongly withdrawing -OCF₃ and the site of methoxy donation, making its reactivity a subject of keen interest for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C and C-heteroatom bonds.[4][5] The electronic nature of the substrate makes it highly amenable to the initial oxidative addition step in these catalytic cycles.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust methods for biaryl synthesis.[6][7] The reactivity order for halides is typically I > Br > Cl, placing our substrate in a favorable position for efficient coupling.[6]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) source is required. While Pd(PPh₃)₄ can be used, modern systems often employ a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, t-Bu₃P). These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[8]

-

Base: A base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[9][10] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield, with stronger bases often being more effective but potentially causing side reactions with sensitive functional groups.

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, THF) and water is common, as it facilitates the dissolution of both the organic substrate and the inorganic base.[6]

Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene with Phenylboronic Acid

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

-

Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add a degassed mixture of Toluene/Ethanol/Water (e.g., 4:1:1 ratio) via syringe.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds by coupling an aryl halide with an amine.[11][12] This reaction is paramount in drug discovery, as the arylamine motif is a common pharmacophore.[12]

Causality Behind Experimental Choices:

-

Catalyst System: Similar to Suzuki coupling, this reaction relies on a palladium catalyst and a specialized ligand. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging C-N reductive elimination step.[8][11]

-

Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base deprotonates the amine in the catalytic cycle, making it a more active nucleophile.

-

Amine Source: A wide range of primary and secondary amines can be used. For the synthesis of primary anilines, an ammonia equivalent like benzophenone imine or LiN(SiMe₃)₂ is often employed, followed by hydrolysis.[11][13]

Diagram: Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Lithium-Halogen Exchange and Directed Ortho-Metalation

Generation of an organometallic intermediate via reaction with a strong base is another cornerstone of aryl bromide reactivity. This creates a potent carbon nucleophile that can react with a wide array of electrophiles.

Halogen-Metal Exchange

The most direct route to functionalization at the 2-position is through lithium-halogen exchange. This reaction is typically very fast at low temperatures.

Causality Behind Experimental Choices:

-

Reagent: Strong organolithium bases like n-butyllithium (n-BuLi) or sec-butyllithium are used.[14] The reaction is generally performed at very low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether to prevent side reactions, such as reaction with the solvent or decomposition of the aryllithium species.[14][15]

-

Competition with DoM: While the -OCH₃ and -OCF₃ groups can direct ortho-lithiation (DoM), the C-Br bond is significantly more reactive towards halogen-metal exchange.[14][16][17] At -78 °C, the exchange reaction is kinetically favored and proceeds much faster than the deprotonation of any of the aromatic protons, ensuring high regioselectivity at the original site of bromination.

Diagram: Lithium-Halogen Exchange and Electrophilic Quench

Caption: Workflow for lithium-halogen exchange and subsequent electrophilic quench.

Protocol: Generation of 2-Lithio-4-methoxy-1-(trifluoromethoxy)benzene and Quench with an Electrophile (e.g., DMF)

-

Setup: To a flame-dried, three-neck flask under an argon atmosphere, add 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene (1.0 equiv) dissolved in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

-

Electrophilic Quench: Add the electrophile (e.g., anhydrous N,N-dimethylformamide, DMF, 1.5 equiv) dropwise.

-